molecular formula C17H16ClN5O2 B2629611 1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-60-8

1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2629611
CAS No.: 895015-60-8
M. Wt: 357.8
InChI Key: AHEMTTDVGFLMQW-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery research. This compound is of high interest primarily as a protein kinase inhibitor candidate. The pyrazolo[3,4-d]pyrimidine core serves as a purine bioisostere, allowing it to competitively bind to the ATP-binding sites of various kinase enzymes, which are critical regulators of cell signaling, proliferation, and survival . As such, this compound is a valuable tool for researchers investigating the mechanisms of kinase-driven diseases, particularly in oncology. Its specific structure, featuring a 3-chlorophenyl substituent and a 2-(pyrrolidin-1-yl)ethyl ketone side chain, is designed to modulate selectivity and potency towards specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) . Researchers can utilize this compound in vitro to study cellular signal transduction pathways, explore mechanisms of drug resistance, and screen for new anticancer agents. It is supplied as a high-purity solid for research purposes only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c18-12-4-3-5-13(8-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-6-1-2-7-21/h3-5,8-9,11H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMTTDVGFLMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with pyrrolidine and other reagents lead to the formation of the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Molecular Weight Key Biological Activity Source
Target Compound 1-(3-Chlorophenyl), 5-[2-oxo-2-(pyrrolidin-1-yl)ethyl] 343.79 (calculated) Not explicitly reported
5-[(4-Chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-H, 5-(4-chlorophenyl)methyl 260.68 Not reported
1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-(3,5-dimethylphenyl) 240.27 Not reported
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (10e) 5-(4-nitrobenzylideneamino), 3,6-dimethyl - IC50 = 11 µM (MCF-7 cells)
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 3-methyl, 4-amino, fluorophenyl - Kinase inhibition (e.g., DAPK1)

Key Observations:

Substituent Effects on Activity: The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl () and 3,5-dimethylphenyl () analogs. Chlorine’s position (meta vs. The 2-oxo-pyrrolidinyl ethyl substituent introduces a polar ketone and a cyclic amine, which may enhance solubility compared to purely aromatic substituents (e.g., nitrobenzylideneamino in ). This group could also engage in hydrogen bonding with biological targets .

Biological Activity Trends: Compound 10e () with a 4-nitrobenzylideneamino group exhibits potent antitumor activity (IC50 = 11 µM), highlighting the importance of electron-withdrawing substituents at position 3. The target compound’s pyrrolidinyl ethyl group lacks this electron-withdrawing character, suggesting divergent activity profiles . Fluorinated derivatives () show kinase inhibitory activity, implying that halogenation and heterocyclic extensions (e.g., chromenone in ) are critical for modulating selectivity .

Physicochemical Properties :

  • The target compound’s calculated molecular weight (343.79 g/mol) is higher than simpler analogs (e.g., 260.68 g/mol in ), likely due to the pyrrolidinyl ethyl group. This may impact pharmacokinetics, such as absorption and metabolic stability .

Biological Activity

1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H18ClN5O2
  • Molecular Weight : 415.9 g/mol
  • Purity : Typically around 95%

This compound is characterized by a pyrazolo[3,4-d]pyrimidin scaffold, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often exhibit various mechanisms of action. The pyrazolo[3,4-d]pyrimidine derivatives are known to interact with multiple biological targets, including:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in disease processes.
  • Receptor Modulation : They may modulate the activity of G-protein-coupled receptors (GPCRs), impacting cellular signaling pathways.

Antiviral Activity

A study highlighted the antiviral potential of similar compounds against respiratory syncytial virus (RSV). These compounds inhibit the fusion of the virus with host cell membranes, showcasing a promising avenue for antiviral drug development .

Anticancer Properties

Research on related pyrazolo[3,4-d]pyrimidines has demonstrated significant anticancer activity. For example, compounds targeting the ROCK (Rho-associated protein kinase) pathway have shown potent inhibitory effects on cancer cell proliferation. One derivative exhibited a subnanomolar IC50 against ROCK2, indicating strong anticancer potential .

Neuroprotective Effects

Some studies suggest neuroprotective properties linked to calcium channel modulation. Compounds derived from this scaffold have been shown to protect neurons from oxidative stress and calcium overload, which are critical in neurodegenerative diseases .

Case Studies

StudyFindings
Antiviral Efficacy A compound similar to this compound showed effective inhibition of RSV in vitro.
Cancer Research A derivative demonstrated high binding affinity to ROCK with Kd < 2 nM and an IC50 of 0.5 nM against ROCK2 in cancer cell lines.
Neuroprotection Compounds were effective in reducing neuronal damage in models of oxidative stress and calcium dysregulation.

Q & A

Q. Can density functional theory (DFT) predict reactivity for structural modifications?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to compute Fukui indices, identifying nucleophilic/electrophilic sites (e.g., C4 of pyrimidinone) .
  • Solvent effects : Include PCM models to simulate aqueous vs. nonpolar reaction environments .

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